molecular formula C19H14F2O6 B590294 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate CAS No. 122111-02-8

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate

Cat. No. B590294
CAS RN: 122111-02-8
M. Wt: 376.312
InChI Key: SHHNEUNVMZNOID-GICMACPYSA-N
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Description

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate (CAS: 122111-01-7) is a compound useful in organic synthesis . It is a key intermediate of gemcitabine , a pyrimidine analog . The molecular formula is C19H14F2O6 .


Synthesis Analysis

The synthesis of 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate has been achieved through several steps. The hydroxyl from D-mannitol was selectively protected and then oxidized using sodium periodate. This was followed by a Reformatsky reaction, separation of the protective group, cyclization, and finally, reaction with benzoyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate is represented by the formula C19H14F2O6 . The average mass is 376.308 Da and the monoisotopic mass is 376.075836 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate include selective protection of the hydroxyl group from D-mannitol, oxidation using sodium periodate, a Reformatsky reaction, separation of the protective group, cyclization, and reaction with benzoyl chloride .


Physical And Chemical Properties Analysis

The compound has a melting point of 117-119 °C (lit.) . It is slightly soluble in chloroform and methanol . The compound should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Antiviral Drug Synthesis

This compound is pivotal in the synthesis of difluorinated pyrimidine nucleosides . These nucleosides are crucial in the development of antiviral drugs due to their ability to inhibit viral replication. For instance, they can be incorporated into the viral DNA, leading to chain termination during replication.

Anticancer Agent Development

The compound serves as a key intermediate in the creation of gemcitabine , a nucleoside analog used to treat various cancers, including ovarian, pancreatic, and breast cancers. Gemcitabine interferes with DNA replication and inhibits ribonucleotide reductase, which is essential for DNA synthesis.

Biological Activity Enhancement

Fluorine substitution, as seen in this compound, is associated with an increase in biological activity and chemical stability . The strong electron-withdrawing properties of fluorine enhance the compound’s potency as a therapeutic agent.

Metabolic Stability Improvement

The introduction of fluorine atoms in place of hydrogen leads to increased metabolic stability . This stability is crucial for the development of pharmaceuticals that require a longer duration of action in the body.

Selective Viral Activation

Certain derivatives of this compound have shown selective activity against specific viruses, such as feline herpes virus, due to recognition and activation by the virus-encoded thymidine kinase . This selectivity is beneficial for targeting particular viral infections without affecting healthy cells.

Chemical Synthesis Utility

Apart from its applications in drug development, this compound is also valuable in organic synthesis . Its properties make it suitable for various chemical reactions, contributing to the synthesis of a wide range of organic compounds.

Safety And Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it may be harmful if swallowed . Precautionary measures include washing hands thoroughly after handling, not eating, drinking, or smoking when using this product .

Future Directions

The compound is extensively employed in the realm of biomedicine due to its significant impact on the design and development of discerning pharmaceutical interventions tailored to address specific maladies . It is a key intermediate in the synthesis of gemcitabine , a pyrimidine analog , which suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

[(2R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHNEUNVMZNOID-GICMACPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661881
Record name [(2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate

CAS RN

122111-02-8
Record name [(2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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